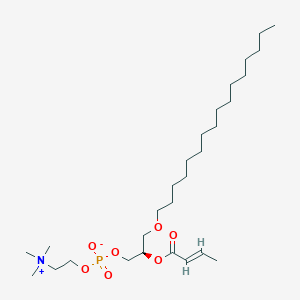![molecular formula C19H17NO5S B560441 [2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone CAS No. 1311195-76-2](/img/structure/B560441.png)
[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potent inhibitor of microtubule polymerization; High Quality Biochemicals for Research Uses
Scientific Research Applications
Antimicrobial and Antibacterial Applications
- Synthesis of related thiazolyl methanones demonstrated potent inhibitors of type III secretion in Gram-negative bacteria, indicating their potential as antimicrobial agents (Hillgren et al., 2010).
- Novel thiazole compounds synthesized, including derivatives of the compound , showed promising antibacterial activities (Landage et al., 2019).
- The synthesized compounds of similar structure were analyzed for their antibacterial properties, offering insights into the antimicrobial applications of thiazolyl methanones (Murthy & Shashikanth, 2012).
Antitumor and Anticancer Applications
- Certain derivatives of the compound displayed significant antitumor activity against various cancer cell lines, including leukemia, lung cancer, and renal cancer (Bhole & Bhusari, 2011).
- The compound and its derivatives manifested significant antiproliferative activity against cancer cells, indicating their potential as anti-cancer agents (Sonar et al., 2020).
- Some derivatives exhibited cytotoxicity against tumorigenic cell lines, suggesting their potential as anti-tumor agents (Hayakawa et al., 2004).
Molecular and Structural Characterization
- The structural optimization and theoretical vibrational spectra interpretation of related compounds were performed using density functional theory calculations. This aids in understanding their molecular properties and potential applications in medicinal chemistry (Shahana & Yardily, 2020).
Miscellaneous Applications
- The compound's related derivatives were investigated for their role in inhibiting tubulin polymerization, a crucial aspect in cancer research (Magalhães et al., 2013).
- Some studies focused on the synthesis of related benzimidazole monomers and oligomers, exploring their electrical, optical, and thermal properties, which could have implications in material science (Anand & Muthusamy, 2018).
properties
CAS RN |
1311195-76-2 |
|---|---|
Product Name |
[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone |
Molecular Formula |
C19H17NO5S |
Molecular Weight |
371.407 |
IUPAC Name |
4-[4-(3,4,5-trimethoxybenzoyl)-3H-1,3-thiazol-2-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H17NO5S/c1-23-15-8-12(9-16(24-2)18(15)25-3)17(22)14-10-26-19(20-14)11-4-6-13(21)7-5-11/h4-10,20H,1-3H3 |
InChI Key |
UAACXOPFBJPGQN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=C3C=CC(=O)C=C3)N2 |
synonyms |
[2-(4-Hydroxyphenyl)-thiazol-4-yl]-(3,4,5-trimethoxyphenyl)-methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



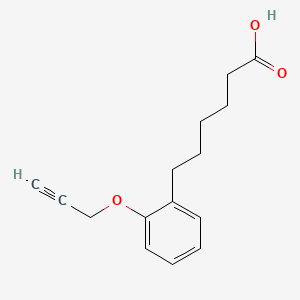
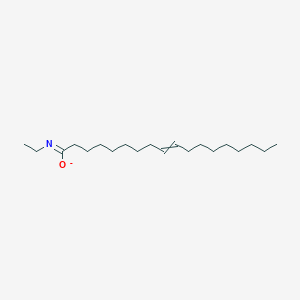
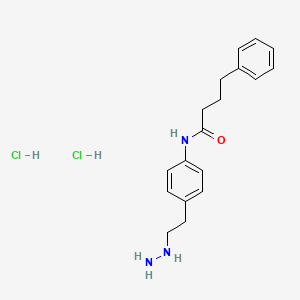
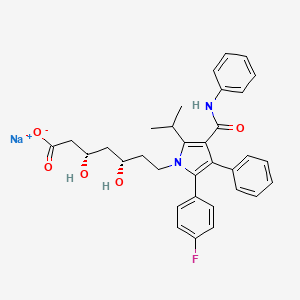
![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)
![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
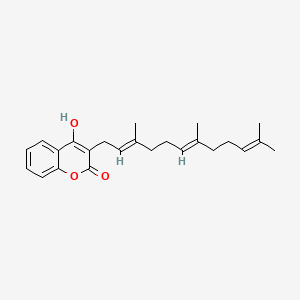
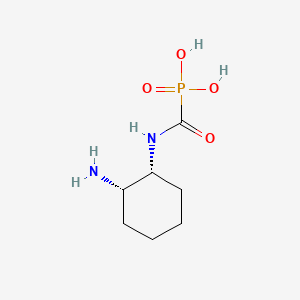
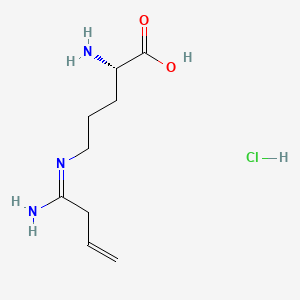
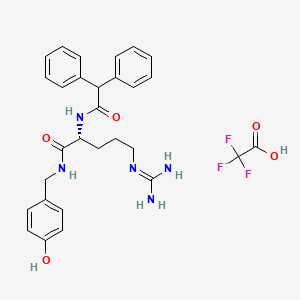
![2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B560376.png)
